5-methoxy-6-nitro-2,3-dihydro-1H-indole 5-methoxy-6-nitro-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.: 23772-38-5
VCID: VC2861035
InChI: InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3
SMILES: COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-]
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

5-methoxy-6-nitro-2,3-dihydro-1H-indole

CAS No.: 23772-38-5

Cat. No.: VC2861035

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-6-nitro-2,3-dihydro-1H-indole - 23772-38-5

Specification

CAS No. 23772-38-5
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 5-methoxy-6-nitro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3
Standard InChI Key XTJWZASEAYSGRT-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

5-Methoxy-6-nitro-2,3-dihydro-1H-indole belongs to the indoline class of compounds, characterized by a benzene ring fused to a five-membered nitrogen-containing ring with a saturated C2-C3 bond. This structural arrangement distinguishes it from indoles, which possess an unsaturated pyrrole ring.

Chemical Identifiers

The compound can be identified through several standardized chemical nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers of 5-Methoxy-6-nitro-2,3-dihydro-1H-indole

Identifier TypeValue
IUPAC Name5-methoxy-6-nitro-2,3-dihydro-1H-indole
CAS Registry Number23772-38-5
Molecular FormulaC₉H₁₀N₂O₃
Molecular Weight194.19 g/mol
Canonical SMILESCOC1=C(C=C2C(=C1)CCN2)N+[O-]
InChIInChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3
InChI KeyXTJWZASEAYSGRT-UHFFFAOYSA-N
MDL NumberMFCD23381519

The compound features three key functional groups: the indoline core, a methoxy group at position 5, and a nitro group at position 6 .

Physicochemical Properties

Understanding the physicochemical properties of 5-methoxy-6-nitro-2,3-dihydro-1H-indole is crucial for its appropriate handling, storage, and application in research settings.

Physical Properties

The compound exhibits specific physical characteristics as outlined in Table 2, which are essential for laboratory handling and experimental design.

Table 2: Physical Properties of 5-Methoxy-6-nitro-2,3-dihydro-1H-indole

PropertyValueSource
Physical StateSolidPredicted
Boiling Point365.8±42.0 °CPredicted
Density1.291±0.06 g/cm³Predicted
pKa4.17±0.20Predicted
AppearanceNot specified in search results-

Most of these properties are theoretically predicted rather than experimentally determined, which is common for specialized research compounds with limited widespread use .

ParameterClassification
Signal WordWarning
Hazard PictogramExclamation Mark (GHS07)
GHS Hazard StatementsH302: Harmful if swallowed
H317: May cause an allergic skin reaction
Precautionary Statement CodesP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These hazard classifications indicate that the compound requires standard laboratory safety precautions with particular attention to preventing ingestion and skin contact .

Applications and Research Significance

Relation to Other Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities. Related compounds such as melatonin (which contains a 5-methoxyindole core) modulate G-protein coupling receptors MT1 and MT2 . The structural similarities between 5-methoxy-6-nitro-2,3-dihydro-1H-indole and such bioactive compounds suggest potential for developing novel therapeutic agents.

The search results mention that 5-methoxyindole has been incorporated into various melatoninergic ligands , indicating that derivatives like 5-methoxy-6-nitro-2,3-dihydro-1H-indole might serve as precursors for compounds with similar biological activities.

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